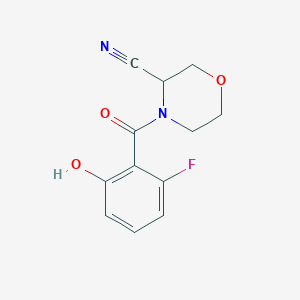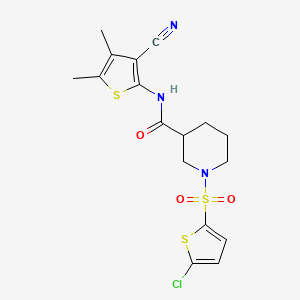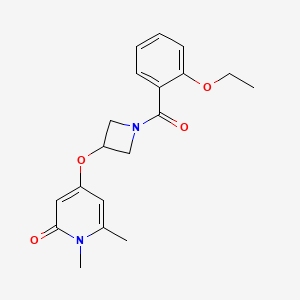![molecular formula C17H14FN3O3S B2502882 [2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone CAS No. 851865-18-4](/img/structure/B2502882.png)
[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group, a nitrophenyl group, and a methylsulfanyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, fluorophenyl group, nitrophenyl group, and methylsulfanyl group would each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be determined by its molecular structure. The presence of the imidazole ring, fluorophenyl group, nitrophenyl group, and methylsulfanyl group could each influence these properties .Aplicaciones Científicas De Investigación
Catalyst- and Solvent-Free Synthesis
A study by Moreno-Fuquen et al. (2019) presents an efficient approach for the regioselective synthesis of heterocyclic compounds, utilizing catalyst- and solvent-free conditions. This methodology highlights the strategic use of intermediate compounds for the synthesis of complex structures, supported by density functional theory (DFT) calculations and crystallographic analysis, demonstrating the potential for creating environmentally friendly synthesis processes (Moreno-Fuquen et al., 2019).
Radiosynthesis and PET Imaging
Bao et al. (2012) explored a known chemotype of H3 receptor ligand for developing a radioligand for imaging brain histamine subtype 3 receptors in vivo with positron emission tomography (PET). This research underscores the significance of nonimidazole compounds in the development of diagnostic tools for neurological conditions (Bao et al., 2012).
Fluorination of Fluorophores
Woydziak et al. (2012) focused on the fluorination of fluorophores to enhance their photostability and improve spectroscopic properties. Their method provides scalable access to fluorinated analogues of common fluorophores, demonstrating the critical role of fluorination in the development of advanced materials for spectroscopic applications (Woydziak et al., 2012).
Synthesis and Antitumor Activity
Tang and Fu (2018) synthesized a compound with distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential of chemically related compounds in the development of new anticancer agents. This research not only adds to the understanding of the structural requirements for antitumor activity but also opens avenues for further exploration in cancer therapy (Tang & Fu, 2018).
Spectrophotometric Determination of Trace Elements
Odashima et al. (1991) synthesized a compound for the selective and sensitive spectrophotometric determination of nickel, demonstrating the utility of chemically related compounds in analytical chemistry for the detection of trace elements. This research emphasizes the importance of developing novel chemical sensors for environmental and industrial applications (Odashima et al., 1991).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-5-1-3-12(9-14)11-25-17-19-7-8-20(17)16(22)13-4-2-6-15(10-13)21(23)24/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHNLYSGQWLVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502799.png)
![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)
![(E)-4-(Dimethylamino)-N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2502809.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)
![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

